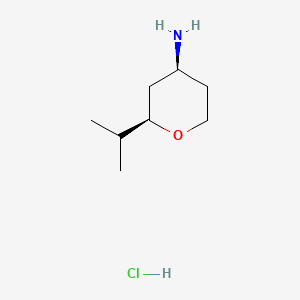
(2R,4S)-2-isopropyltetrahydropyran-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which is denoted by the (2R,4S) configuration. The presence of the isopropyl group and the tetrahydropyran ring structure contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved using various reagents and catalysts under controlled conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction. This step requires the use of isopropyl halides and a suitable base to facilitate the reaction.
Amination: The introduction of the amine group is carried out through a nucleophilic substitution reaction. This step involves the use of amine precursors and appropriate reaction conditions to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, suitable solvents, and bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(2R,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-2-isopropyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4S)-2-Isopropyltetrahydropyran-4-amine hydrochloride
- (2S,4R)-2-Isopropyltetrahydropyran-4-amine hydrochloride
Uniqueness
The (2R,4S) configuration of 2-isopropyltetrahydropyran-4-amine hydrochloride imparts unique chemical and biological properties compared to its stereoisomers. This specific stereochemistry can result in different binding affinities, reactivity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(2R,4S)-2-propan-2-yloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1 |
InChI Key |
QEKLKUNIDCRREP-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](CCO1)N.Cl |
Canonical SMILES |
CC(C)C1CC(CCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















